3'-Fluoro-3-nitro-[1,1'-biphenyl]-4-amine
Overview
Description
3’-Fluoro-3-nitro-[1,1’-biphenyl]-4-amine is a biphenyl derivative characterized by the presence of a fluorine atom at the 3’ position, a nitro group at the 3 position, and an amine group at the 4 position of the biphenyl structure. Biphenyl derivatives are significant in organic chemistry due to their diverse applications in medicinal chemistry, materials science, and as intermediates in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Fluoro-3-nitro-[1,1’-biphenyl]-4-amine typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is performed between 2-iodo-4-nitrofluorobenzene and a boronic acid derivative in the presence of a palladium catalyst and triphenylphosphine (PPh3) in refluxing dioxane . The reaction conditions are mild and functional group tolerant, making it a widely applied method for forming carbon-carbon bonds .
Industrial Production Methods
Industrial production of biphenyl derivatives, including 3’-Fluoro-3-nitro-[1,1’-biphenyl]-4-amine, often involves scalable synthetic methodologies such as the Suzuki–Miyaura coupling. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3’-Fluoro-3-nitro-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to benzene, biphenyl derivatives can undergo electrophilic substitution reactions due to the presence of aromatic rings.
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like nitro and fluorine facilitates nucleophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Nucleophilic Aromatic Substitution: Reagents like phenols in the presence of potassium carbonate in dimethylformamide (DMF) at elevated temperatures.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in acidic medium.
Major Products
Electrophilic Substitution: Substituted biphenyl derivatives with various functional groups.
Nucleophilic Aromatic Substitution: Substituted biphenyl derivatives with nucleophiles replacing the nitro or fluorine groups.
Reduction: Amino-substituted biphenyl derivatives.
Scientific Research Applications
3’-Fluoro-3-nitro-[1,1’-biphenyl]-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-Fluoro-3-nitro-[1,1’-biphenyl]-4-amine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds and interact with biological macromolecules. The fluorine atom enhances the compound’s stability and lipophilicity, influencing its bioavailability and interaction with cellular targets .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4’-nitro-1,1’-biphenyl: Similar structure but lacks the amine group, affecting its reactivity and applications.
2’-Bromo-2-fluoro-5-nitro-1,1’-biphenyl: Contains a bromine atom instead of an amine group, leading to different chemical properties and reactivity.
Uniqueness
3’-Fluoro-3-nitro-[1,1’-biphenyl]-4-amine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the amine group, in particular, allows for additional interactions and modifications, making it a versatile compound in various applications .
Properties
IUPAC Name |
4-(3-fluorophenyl)-2-nitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c13-10-3-1-2-8(6-10)9-4-5-11(14)12(7-9)15(16)17/h1-7H,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMWSKJQYLKUQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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